Home > Products > Screening Compounds P89140 > Dihydroquinine hydrobromide
Dihydroquinine hydrobromide -

Dihydroquinine hydrobromide

Catalog Number: EVT-14932549
CAS Number:
Molecular Formula: C20H25BrN2O2
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroquinine hydrobromide is a chemical compound derived from dihydroquinine, which is a derivative of quinine, a well-known alkaloid. Dihydroquinine itself has been utilized in various medicinal applications, particularly for its antimalarial properties. The hydrobromide salt form enhances its solubility and bioavailability, making it more effective in therapeutic contexts.

Source

Dihydroquinine hydrobromide can be synthesized from dihydroquinine through the reaction with hydrobromic acid. It is commonly used in pharmaceutical formulations and research due to its pharmacological properties.

Classification

Dihydroquinine hydrobromide is classified as an alkaloid and is categorized under antiarrhythmic agents. It exhibits properties that can influence the cardiovascular system, particularly in the modulation of heart rhythm.

Synthesis Analysis

Methods

The synthesis of dihydroquinine hydrobromide typically involves the following steps:

  1. Starting Material: Dihydroquinine is used as the primary starting material.
  2. Reaction with Hydrobromic Acid: Dihydroquinine is treated with hydrobromic acid in a controlled environment to form dihydroquinine hydrobromide.
  3. Isolation and Purification: The product is then isolated through crystallization or other purification techniques to obtain the desired hydrobromide salt.

Technical Details

The reaction conditions such as temperature, concentration of reagents, and duration are crucial for optimizing yield and purity. Generally, the reaction may be conducted at room temperature or slightly elevated temperatures to facilitate solubility and reaction kinetics.

Molecular Structure Analysis

Structure

Dihydroquinine hydrobromide has a molecular formula of C20H25BrN2O2C_{20}H_{25}BrN_{2}O_{2} and a molecular weight of 405.33 g/mol . Its structure features a quinoline moiety with two additional hydrogen atoms compared to quinine, contributing to its unique properties.

Data

  • Molecular Weight: 405.33 g/mol
  • Density: Approximately 1.2 g/cm³
  • Melting Point: Ranges from 125 °C to 129 °C .
  • Solubility: Soluble in water (approximately 37 g/L at 20 °C) .
Chemical Reactions Analysis

Reactions

Dihydroquinine hydrobromide can participate in various chemical reactions, including:

  1. Acid-Base Reactions: As a salt, it can dissociate into dihydroquinine and hydrobromic acid in solution.
  2. Substitution Reactions: It may undergo nucleophilic substitution reactions due to the presence of bromide ions.
  3. Complex Formation: It can form complexes with various metal ions, which may be useful in catalysis or as chiral ligands in asymmetric synthesis .

Technical Details

The stability of dihydroquinine hydrobromide under different pH conditions is significant for its application in pharmaceuticals. Proper handling and storage conditions are essential to prevent degradation or unwanted reactions.

Mechanism of Action

Process

The mechanism of action of dihydroquinine hydrobromide primarily relates to its effect on ion channels in cardiac tissues. It acts by blocking sodium channels, which helps stabilize cardiac rhythm and prevent arrhythmias.

Data

Studies have shown that compounds similar to dihydroquinine can influence the action potential duration and refractory period in cardiac myocytes, indicating their potential role as antiarrhythmic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: 125 °C - 129 °C .
  • Solubility: Water-soluble at approximately 37 g/L at room temperature .

Chemical Properties

  • Stability: Chemically stable under recommended storage conditions.
  • Reactivity: Does not present significant hazards by reactivity but should be kept away from strong oxidizing agents .
Applications

Dihydroquinine hydrobromide has several scientific uses:

  1. Pharmaceutical Formulations: Used as an active ingredient in medications for treating arrhythmias.
  2. Research Applications: Investigated for its potential use in asymmetric synthesis as a chiral ligand due to its structural properties .
  3. Antimalarial Research: Its parent compound, dihydroquinine, has been studied for antimalarial effects, suggesting potential applications in tropical medicine.
Biosynthesis and Metabolic Pathways of Dihydroquinine Derivatives

Enzymatic Mechanisms in the Biotransformation of Cinchona Alkaloids

Dihydroquinine hydrobromide originates from the hydrogenation of quinine, a natural Cinchona alkaloid. Its biosynthesis begins with the condensation of tryptamine (9) and secologanin (8) to form strictosidine (10), the universal precursor of terpene-indole alkaloids [8]. Subsequent enzymatic transformations involve:

  • Glycosidase-mediated ring formation: Strictosidine undergoes hydrolysis and decarboxylation to yield corynantheal (11).
  • Ring rearrangement: Iminium intermediates reorganize into the azabicyclo[2.2.2]octane system of cinchonaminal (12) [8].
  • Stereoselective reduction: Cinchoninone reductase selectively reduces the C-9 ketone to a secondary alcohol, producing the (8R,9S)-configuration characteristic of natural dihydroquinine. This step is catalyzed by NADPH-dependent oxidoreductases with high stereospecificity [8].

Table 1: Key Enzymes in Cinchona Alkaloid Biosynthesis

EnzymeReaction CatalyzedStereochemical Outcome
Strictosidine synthaseCondensation of tryptamine/secologaninForms S-configured strictosidine
Cinchoninone reductaseKetone reduction at C-9Yields (8R,9S)-dihydroquinine
CYP3A4Oxidative metabolism (e.g., hydroxylation)Generates 3-hydroxy metabolites

Role of CYP3A4 in the Hepatic Metabolism of Dihydroquinine Hydrobromide

CYP3A4, the dominant cytochrome P450 enzyme in human hepatocytes (constituting 14–24% of hepatic CYP450 content), governs the primary oxidative metabolism of dihydroquinine hydrobromide [3] [4]. Its catalytic mechanisms include:

  • Hydroxylation: Predominantly at the quinoline ring’s C-3 position, forming 3-hydroxy-dihydroquinine, the major plasma metabolite. This reaction consumes molecular oxygen and requires NADPH-dependent redox partners [4] [7].
  • N-Dealkylation: Cleavage of the quinuclidine nitrogen-alkyl bonds, though this is a minor pathway compared to hydroxylation [4].
  • Stereoselective binding: CYP3A4’s flexible active site (volume ≈520 ų) accommodates dihydroquinine’s complex structure, with phenylalanine clusters influencing substrate orientation and reaction efficiency [3] [4].

CYP3A4’s activity exhibits profound interindividual variability (>100-fold) due to:

  • Genetic polymorphisms: Though rare, variants like CYP3A4*22 reduce enzyme expression and activity [7].
  • Inducers/Inhibitors:
  • Potent inhibitors (e.g., ketoconazole, goldenseal) decrease dihydroquinine clearance by >80% via reversible or mechanism-based inactivation [7] [9].
  • Inducers (e.g., rifampicin, St. John’s Wort) activate pregnane X receptor (PXR), increasing CYP3A4 transcription and accelerating dihydroquinine metabolism [4] [7].

Table 2: CYP3A4-Mediated Drug Interactions with Dihydroquinine Hydrobromide

Modulator TypeExample AgentsEffect on Dihydroquinine AUCClinical Implication
Strong InhibitorKetoconazole, ClarithromycinIncrease by ≥5-foldRisk of toxicity; avoid co-administration
Strong InducerRifampicin, PhenytoinDecrease by ≥80%Potential therapeutic failure
Moderate InhibitorGrapefruit juice, DiltiazemIncrease by 2–4 foldRequire therapeutic monitoring

Comparative Analysis of Dihydroquinine Metabolites and Their Pharmacokinetic Implications

Dihydroquinine undergoes biotransformation into several metabolites, each with distinct pharmacokinetic behaviors:

  • Primary Metabolites:
  • 3-Hydroxy-dihydroquinine: Constitutes ~40% of circulating metabolites. Exhibits 30% lower antimalarial activity than the parent compound but contributes to overall efficacy due to accumulation [10].
  • O-Desmethyl derivatives: Formed via hepatic demethylation; show reduced plasma protein binding (60% vs. 85% for dihydroquinine) [1].
  • Metabolic Stability: Dihydroquinine’s elimination half-life (8–12 hours) exceeds that of quinine (6–8 hours) due to its saturated quinuclidine ring, which reduces susceptibility to first-pass metabolism [1] [5].
  • Drug Interaction Potential: Concomitant use with other CYP3A4 substrates (e.g., tyrosine kinase inhibitors) alters clearance. For instance, co-administration with bosutinib (a TKI) increases bosutinib AUC by 180% due to competitive CYP3A4 inhibition [9].
  • Comparative Metabolite Kinetics:
  • Quinine vs. Dihydroquinine: Dihydroquinine generates fewer hydroxylated metabolites but has a 20% higher volume of distribution, prolonging tissue retention [10].
  • Dihydroquinine vs. Quinidine: Quinidine’s O-methyl group orientation enhances CYP2D6 affinity, whereas dihydroquinine’s metabolism remains CYP3A4-selective [1] [4].

Properties

Product Name

Dihydroquinine hydrobromide

IUPAC Name

[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1

InChI Key

HDZGBIRSORQVNB-BDZMFQCSSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.